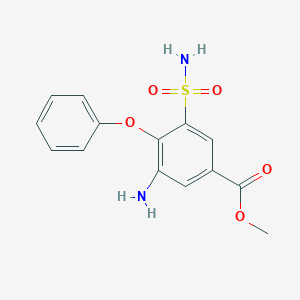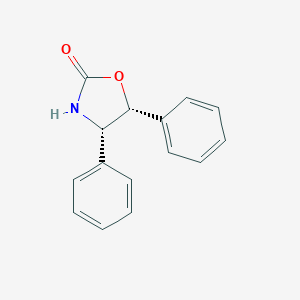
(4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related oxazolidinone derivatives has been described in several studies. For instance, the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones has been achieved starting from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Another study reports the synthesis of enantiomers of strongly fluorescent oxazolidinone derivatives using chiral auxiliary-bearing isocyanides as synthons . Additionally, the synthesis of enantiopure diphenylmethyl-, 9-fluorenyl-, and (1-adamantyl)glycines from Co(II) complexes of (4R) and (4S)-3-acetoacetyl-4-benzyloxazolidin-2-ones has been described, showcasing the versatility of oxazolidinone scaffolds in asymmetric synthesis .
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives has been elucidated using various techniques. For example, the crystal structure of a fluorescent oxazolidinone derivative was determined by X-ray crystallography, providing insights into its stereochemistry . The crystal structures of 32 derivatives of 4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one have also been presented, revealing the conformational preferences of the five-membered ring and the disposition of substituents .
Chemical Reactions Analysis
Oxazolidinone derivatives participate in various chemical reactions. The conjugate addition of lithiated oxazolidinone to cinnamoyl derivatives has been used to prepare enantiomerically pure 1,4-diols, demonstrating the utility of these compounds in stereoselective synthesis . Electrogenerated chiral oxazolidinones have been employed as diastereoselective amidoalkylation reagents for the synthesis of β-amino alcohol precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. The homo-oligomers of D-Oxac, which contain an oxazolidin-2-one and a beta-amino acid group, tend to fold into a regular helical structure in water, indicating their potential for biological applications . The 1H NMR spectra of synthesized oligomers suggest ordered structures, which is significant for understanding the folding patterns and designing foldamers . The discovery of 3,5-diphenyl-4-methyl-1,3-oxazolidin-2-ones as potent and orally available Δ-5 desaturase (D5D) inhibitors highlights the biological relevance of these compounds .
Applications De Recherche Scientifique
The chemical compound “(4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one” is a synthetic intermediate with potential applications in pharmaceutical and organic chemistry. It belongs to the oxazolidinone class, known for its diverse biological activities and utility in drug design. While specific studies on this compound are not directly mentioned, insights into the applications and importance of oxazolidinone derivatives can be drawn from related research.
Oxazolidinone Derivatives and Their Applications
Oxazolidinones are a novel class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition, displaying bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2000). The exploration and development of new oxazolidinone-based antibacterial agents have been a focal point of pharmaceutical research, aiming to improve the biological profile and address the challenge of bacterial resistance (Poce et al., 2008).
Synthetic and Medicinal Chemistry of Oxazolidinones
The synthetic versatility of oxazolidinones allows for the creation of derivatives with improved activity profiles. Efforts in this domain involve the identification of novel compounds with enhanced potency and broader spectra of action. The medicinal chemistry of oxazolidinones is rich with examples of derivatives designed for specific therapeutic applications, including the treatment of bacterial infections resistant to existing antibiotics. Tedizolid phosphate (TR-701) is a prominent example of a second-generation oxazolidinone with activity against Gram-positive bacteria, including MRSA isolates resistant to linezolid, illustrating the continued innovation and therapeutic potential within this chemical class (Kanafani & Corey, 2012).
Propriétés
IUPAC Name |
(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTENIVFVXMCOQI-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431963 | |
| Record name | (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one | |
CAS RN |
23204-70-8 | |
| Record name | (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one contribute to the enantioselective synthesis of chiral phthalides?
A: (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one functions as a chiral ligand in combination with samarium diiodide (SmI2) []. While the exact mechanism is not fully elucidated in the provided abstract, it's likely that the ligand coordinates to the SmI2, creating a chiral environment around the reactive center. This chiral environment then influences the stereochemical outcome of the reductive cyclization of 2-acylarylcarbonylates, favoring the formation of one enantiomer of the phthalide product over the other. This ultimately leads to high enantiomeric excesses (ee) of the desired chiral phthalide [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








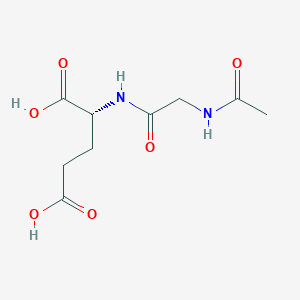


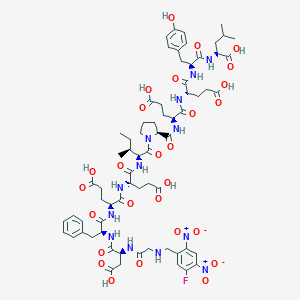

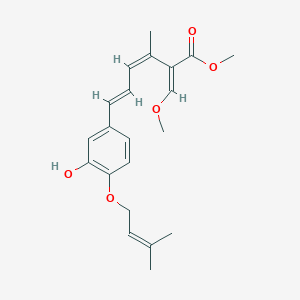
![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)

